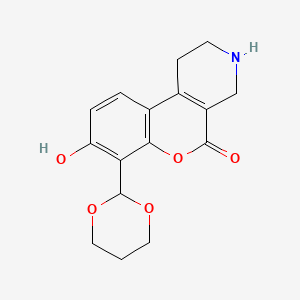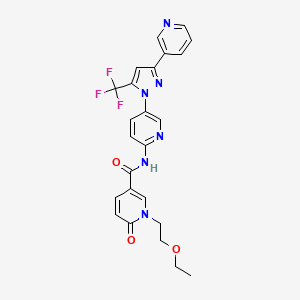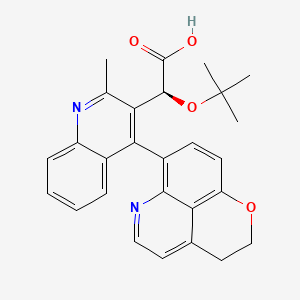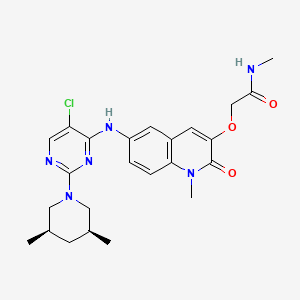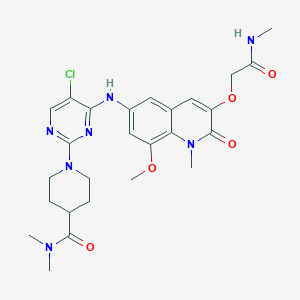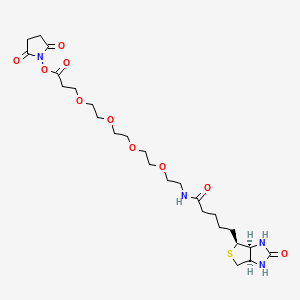
Biotin-PEG4-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG4-NHS ester is a compound that enables simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic polyethylene glycol spacer arm imparts water solubility that is transferred to the biotinylated molecule. Biotin is a small naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small .
Métodos De Preparación
Biotin-PEG4-NHS ester is synthesized by reacting biotin with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions favor the formation of an amide bond between the biotin and the polyethylene glycol spacer arm, releasing the N-hydroxysuccinimide . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Biotin-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts efficiently with primary amino groups in the side chain of lysine residues and the N-terminus of polypeptides at pH 7-9. This reaction forms a stable amide bond and releases N-hydroxysuccinimide . Common reagents used in these reactions include phosphate-buffered saline, HEPES, carbonate/bicarbonate, and borate buffers. The major product formed from these reactions is the biotinylated protein or peptide .
Aplicaciones Científicas De Investigación
Biotin-PEG4-NHS ester is widely used in scientific research for biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. In chemistry, it is used for labeling and detection of biomolecules. In biology, it is used for studying protein-protein interactions, cell surface labeling, and receptor-ligand binding studies. In medicine, it is used for diagnostic assays, drug delivery systems, and therapeutic applications. In industry, it is used for the development of biosensors and bioconjugates .
Mecanismo De Acción
The mechanism of action of Biotin-PEG4-NHS ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amino groups of proteins or peptides. This reaction occurs through nucleophilic attack by the amino group on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a biotinylated product. The biotinylated product can then bind with high affinity to avidin or streptavidin proteins, enabling detection, purification, or immobilization of the biotinylated molecule .
Comparación Con Compuestos Similares
Biotin-PEG4-NHS ester is unique due to its hydrophilic polyethylene glycol spacer arm, which imparts water solubility and reduces aggregation of biotinylated proteins stored in solution. Similar compounds include Biotin-PEG4-NHS carbonate and N-(DBCO-PEG4)-N-Biotin-PEG4-NHS, which also contain polyethylene glycol spacer arms but differ in their reactive groups and specific applications .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-JXQFQVJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
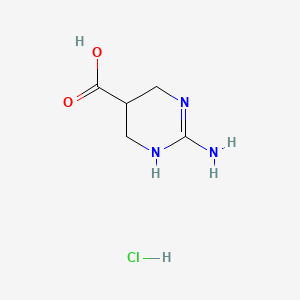
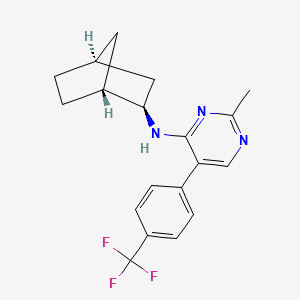
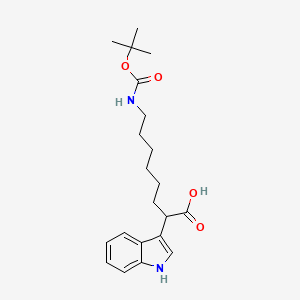

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
